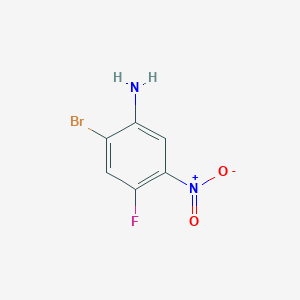

(6-Bromo-2,3,4-trifluorophenyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

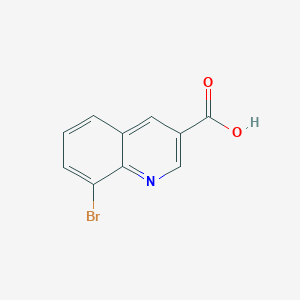

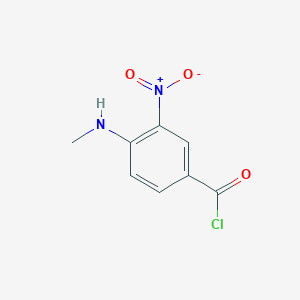

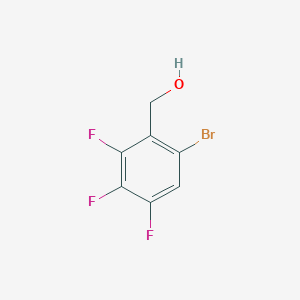

“(6-Bromo-2,3,4-trifluorophenyl)methanol” is an organic compound that contains bromine and fluorine atoms bonded to a phenyl ring . It has a CAS Number of 651326-73-7, a molecular weight of 241.01, and its IUPAC name is "(6-bromo-2,3,4-trifluorophenyl)methanol" . It is typically stored at temperatures between 2-8°C .

Synthesis Analysis

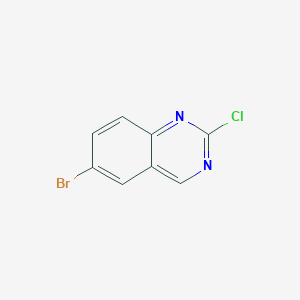

While specific synthesis methods for “(6-Bromo-2,3,4-trifluorophenyl)methanol” were not found, a related compound, “6-bromo-2,3-disubstitued-4(3H)-quinazolinones”, was synthesized by condensation of 6-bromo-2-substituted-benzoxazin-4-one with trimethoprim, pyrimethamine, and lamotrigine .Physical And Chemical Properties Analysis

“(6-Bromo-2,3,4-trifluorophenyl)methanol” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available data.Scientific Research Applications

Pharmaceutical Testing

(6-Bromo-2,3,4-trifluorophenyl)methanol: is utilized in pharmaceutical testing as a high-quality reference standard . Its unique structure allows for the accurate determination of pharmacokinetic properties and the assessment of drug metabolism.

Molecular Biology

The compound can be used in molecular biology for the preparation of DNA plasmids. While not directly involved, its structural analogs are used in plasmid preparation sizes, which are essential for gene cloning and manipulation .

Catalysis Research

(6-Bromo-2,3,4-trifluorophenyl)methanol: may find applications in catalysis research, particularly in the development of novel catalysts for organic reactions, such as hydroboration, where its bromo- and trifluoromethyl- groups could play a significant role in the catalyst’s activity and selectivity .

Safety and Hazards

properties

IUPAC Name |

(6-bromo-2,3,4-trifluorophenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1,12H,2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIXKLPDUMIALR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)CO)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591972 |

Source

|

| Record name | (6-Bromo-2,3,4-trifluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Bromo-2,3,4-trifluorophenyl)methanol | |

CAS RN |

651326-73-7 |

Source

|

| Record name | (6-Bromo-2,3,4-trifluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.